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Compound of Interest

Compound Name: p-Anisic acid, 4-chlorophenyl ester

CAS No.: 29558-84-7

Cat. No.: B8646672 Get Quote

4-Chlorophenyl 4-Methoxybenzoate: A Comprehensive Technical Guide on Synthesis,

Properties, and Catalytic Applications

Executive Summary
In the realm of advanced organic synthesis and physical organic chemistry, aryl esters serve as

critical intermediates and mechanistic probes. 4-Chlorophenyl 4-methoxybenzoate (CAS:

29558-84-7) is a highly specialized aryl ester characterized by a push-pull electronic system.

The electron-donating methoxy group on the benzoyl moiety combined with the electron-

withdrawing chloro group on the phenolic moiety creates a highly polarized ester linkage. This

structural dichotomy makes it an ideal substrate for studying substituent effects (via Hammett

plots) and a highly reactive acyl donor in transition-metal-catalyzed C–O bond activation

workflows.

This whitepaper provides an authoritative, data-driven analysis of the physicochemical

properties, validated synthetic methodologies, and advanced catalytic applications of 4-

chlorophenyl 4-methoxybenzoate.

Chemical Architecture & Physicochemical Profiling
The reactivity of 4-chlorophenyl 4-methoxybenzoate is fundamentally dictated by its electronic

distribution. The
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-methoxy group increases the electron density of the carbonyl oxygen, while the

-chlorophenyl acts as an excellent leaving group due to the inductive stabilization of the
resulting phenoxide anion by the chlorine atom. This specific cross-interaction between the
substituents has been utilized to map carbonyl carbon

C NMR chemical shifts, providing deep insights into transition state stabilization during acyl
transfer reactions[1].

Quantitative Data Summary
The following table consolidates the verified physicochemical and spectroscopic properties of

the compound, essential for analytical verification during synthesis[2],[3],[4].

Property Value Analytical Significance

Molecular Formula

C

H

ClO

Confirms elemental

composition.

Molecular Weight 262.69 g/mol
Required for stoichiometric

calculations.

Melting Point 97–99 °C
Primary indicator of bulk

purity[4].

LogP ~3.50
Indicates high lipophilicity,

relevant for extraction[5].

H NMR (CDCl

, 300 MHz)

8.17-8.12 (m, 2H), 7.40 (d,

=8.8 Hz, 2H), 7.15 (d,

=8.8 Hz, 2H), 7.03-6.96 (m,

2H), 3.90 (s, 3H)

Validates the para-substitution

patterns on both aromatic

rings[3].

C NMR (CDCl

, 75 MHz)

163.9, 149.5, 132.2, 131.0,

129.4, 123.0, 121.3, 113.8,

55.4

163.9 confirms the ester

carbonyl carbon[3].
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Validated Synthetic Methodologies
The synthesis of 4-chlorophenyl 4-methoxybenzoate can be approached via classical

Schotten-Baumann conditions or modern, mild catalytic transesterification. The choice of

pathway depends on the tolerance of other functional groups present in more complex

derivatives.
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Fig 1: Divergent synthetic pathways for 4-chlorophenyl 4-methoxybenzoate.
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Protocol A: Mild Esterification via PPh /N-
Chlorobenzotriazole Activation
Causality & Mechanism: Traditional esterification often relies on harsh acyl chlorides (e.g.,

SOCl

activation), which generate HCl and can degrade sensitive substrates. The PPh

/N-chlorobenzotriazole system acts as a self-validating redox couple. N-chlorobenzotriazole
oxidizes PPh

to form a highly reactive acylphosphonium intermediate in situ. This intermediate undergoes
rapid nucleophilic attack by 4-chlorophenol under neutral conditions, driving the reaction
forward without generating destructive acidic byproducts[4].

Step-by-Step Workflow:

Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve

triphenylphosphine (PPh

, 1.2 equiv) and N-chlorobenzotriazole (1.2 equiv) in anhydrous CH

Cl

(0.5 M).

Activation: Stir the mixture at room temperature for 10 minutes until a pale yellow solution

indicates the formation of the phosphonium complex.

Substrate Addition: Add 4-methoxybenzoic acid (1.0 equiv) in one portion. Stir for an

additional 15 minutes to form the active acylphosphonium intermediate.

Nucleophilic Attack: Introduce 4-chlorophenol (1.0 equiv). Stir the reaction at room

temperature. Monitor the consumption of the phenol via TLC (Hexanes/EtOAc, 4:1).

Quench & Extraction: Upon completion (typically 2-4 hours), quench the reaction with

saturated aqueous NaHCO

. Extract the aqueous layer with CH
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Cl

(3 × 15 mL).

Purification: Dry the combined organic layers over anhydrous Na

SO

, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield
the solid product (m.p. 97-99 °C)[4].

Protocol B: K CO -Catalyzed Transesterification
Causality & Mechanism: For late-stage functionalization, using primary amides as acyl donors

provides a stable, atom-economical route. Potassium carbonate (K

CO

) acts as a mild base to deprotonate the 4-chlorophenyl pivalate, initiating a transesterification
equilibrium that is thermodynamically driven toward the more stable 4-chlorophenyl 4-
methoxybenzoate product[3].

Step-by-Step Workflow:

Reaction Setup: Charge a sealed tube with 4-methoxybenzamide (0.5 mmol), 4-chlorophenyl

pivalate (0.25 mmol), and K

CO

(20 mol%)[3].

Solvent Addition: Add anhydrous toluene (2.0 mL) to the mixture.

Thermal Activation: Seal the tube and heat the mixture in an oil bath at 110 °C for 12–24

hours.

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a

short pad of Celite to remove the inorganic base.
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Isolation: Concentrate the filtrate and purify via column chromatography to isolate the ester

(Yield: ~76%)[3].

Advanced Catalytic Applications: Rhodium-
Catalyzed Acyl Transfer
Aryl esters like 4-chlorophenyl 4-methoxybenzoate are not just end-products; they are powerful

acyl donors in transition-metal catalysis. Specifically, they are utilized in Rhodium(I)-catalyzed

equilibrium-shifting acyl transfer reactions[6].

The 4-chlorophenoxide moiety is an exceptional leaving group. When exposed to a Rh(I)

catalyst (e.g., hydridotetrakis(triphenylphosphine)rhodium(I) with a dppe ligand), the metal

center undergoes oxidative addition directly into the C(acyl)–O bond. This generates an Acyl-

Rh(III)-aryloxide intermediate. By introducing a co-substrate (such as an acyl fluoride or

thioester), the equilibrium can be strategically shifted to generate new, complex carbonyl

compounds[6].
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Fig 2: Rhodium-catalyzed acyl transfer mechanism via C-O bond activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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